molecular formula C18H14O4 B14654174 Bis(3-methylphenyl) but-2-ynedioate CAS No. 53683-90-2

Bis(3-methylphenyl) but-2-ynedioate

Cat. No.: B14654174
CAS No.: 53683-90-2
M. Wt: 294.3 g/mol
InChI Key: WNSSLEVEBAWZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where two 3-methylphenyl groups are attached to the alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl) but-2-ynedioate typically involves the reaction of 3-methylphenol with but-2-ynedioic acid or its derivatives. One common method involves the esterification of but-2-ynedioic acid with 3-methylphenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-methylphenyl) but-2-ynedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) but-2-ynedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(3-methylphenyl) but-2-ynedioate: Unique due to the presence of two 3-methylphenyl groups attached to the alkyne moiety.

    Dialkyl but-2-ynedioates: Similar structure but with different alkyl groups instead of 3-methylphenyl groups.

    Phenyl but-2-ynedioates: Contain phenyl groups instead of 3-methylphenyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

53683-90-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

bis(3-methylphenyl) but-2-ynedioate

InChI

InChI=1S/C18H14O4/c1-13-5-3-7-15(11-13)21-17(19)9-10-18(20)22-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3

InChI Key

WNSSLEVEBAWZFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C#CC(=O)OC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.